
9,9-Di-n-octylfluorene
Overview
Description
9,9-Di-n-octylfluorene is a fluorene derivative with two n-octyl chains attached at the 9-position of the fluorene core. This structural modification enhances solubility in organic solvents while preserving the π-conjugated backbone, making it a critical building block for conjugated polymers like poly(this compound) (PFO) . PFO exhibits unique optoelectronic properties, including efficient blue electroluminescence and tunable chain conformations (e.g., β-phase formation), which are pivotal for applications in organic light-emitting diodes (OLEDs), lasers, and single-walled carbon nanotube (SWNT) dispersion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Di-n-octylfluorene typically involves the alkylation of fluorene. One common method is the Friedel-Crafts alkylation, where fluorene reacts with octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 9,9-Di-n-octylfluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene core.
Polymerization: It can be polymerized to form polyfluorene derivatives, which are used in optoelectronic applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: Fluorenone derivatives.
Substitution: Halogenated or nitrated fluorenes.
Polymerization: Poly(this compound) (PFO), a blue light-emitting polymer.
Scientific Research Applications
9,9-Di-n-octylfluorene has a wide range of applications in scientific research:
Optoelectronics: Used in the fabrication of PLEDs and OLEDs due to its high photoluminescence efficiency and stability.
Material Science: Employed in the synthesis of diblock copolymers for enhanced electron transport properties.
Nanotechnology: Utilized to disperse single-walled carbon nanotubes (SWCNTs) for the fabrication of field-effect transistors (FETs).
Biomedical Research: Investigated for potential use in biosensors and imaging applications due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 9,9-Di-n-octylfluorene in optoelectronic devices involves the emission of light through electroluminescence. When an electric field is applied, electrons and holes recombine in the emissive layer, resulting in the emission of light. The molecular structure of this compound allows for efficient charge transport and high photoluminescence quantum yield, making it an effective material for light-emitting applications .
Comparison with Similar Compounds
Substituent-Driven Modifications
Key fluorene derivatives and their structural distinctions:
Key Insight : Ethynyl and thiophene substituents extend conjugation or modify electronic properties, while bromine facilitates cross-coupling reactions for polymer synthesis .
Optical and Electronic Properties
Photoluminescence and β-Phase Formation
- This compound (PFO) : Exhibits a β-phase conformation when processed with alkyl additives or solvents, leading to a red-shifted emission (435 nm → 460 nm) and enhanced photoluminescence quantum yield (PLQY) .
- Thiophene Derivatives: Compound 3 shows broader absorption (300–450 nm) due to thiophene’s electron-rich nature, but β-phase formation is less pronounced compared to PFO .
- Copolymers (PFO–Py vs. PFO–BT) :
Charge Transport
- PFO β-phase : Higher charge carrier mobility (10⁻³ cm²/V·s) due to ordered chain packing, critical for OLED efficiency .
- Thiophene Derivatives : Improved hole transport (10⁻² cm²/V·s) attributed to thiophene’s planar structure and strong intermolecular interactions .
Application-Specific Performance
OLEDs and Electroluminescence
- PFO β-phase : Achieves pure-blue electroluminescence (CIE coordinates: 0.16, 0.07) with external quantum efficiency (EQE) up to 4.5% .
- Thiophene-Based Polymers : Red-shifted emission (green-yellow) limits use in blue OLEDs but suits white-light emission systems .
SWNT Dispersion
- PFO–Py : Superior selectivity for (13,5), (14,3), and (10,8) SWNTs, ideal for telecom applications .
- PFO–BT : Disperses wider SWNT diameters but lacks spectral purity .
Lasing and Photonics
- PFO β-phase : Enables optically pumped lasing with threshold energies < 1 µJ/cm², leveraging its high gain and low optical loss .
Biological Activity
9,9-Di-n-octylfluorene (F8) is a member of the polyfluorene family, known for its applications in organic electronics, particularly in light-emitting diodes (LEDs) and photovoltaic devices. This compound exhibits unique photophysical properties due to its conjugated structure, which has been extensively studied for its biological activity and interactions at the molecular level.
This compound is characterized by its fluorene backbone with two n-octyl side chains. This structure contributes to its solubility in organic solvents and its ability to form various phases, including crystalline and amorphous states. The molecular formula is , with a molecular weight of 302.48 g/mol.
Biological Activity Overview
Research has highlighted several aspects of the biological activity of this compound, including:
- Intramolecular Interactions : Studies have demonstrated the existence of intramolecular CH/π interactions within poly(9,9-dialkylfluorenes), which enhance their photophysical properties. These interactions have been confirmed using nuclear magnetic resonance (NMR) spectroscopy, revealing significant shifts in proton signals indicative of such interactions .
- Phase Formation : The β phase formation in poly(this compound) has been linked to its electronic properties. The incorporation of dibenzothiophene (DBT) into the polymer matrix affects the β phase stability, demonstrating that structural modifications can influence biological activity related to electronic applications .
- Self-Doping Mechanism : Research indicates that self-dopant formation in poly(this compound) can lead to enhanced charge transport properties. This self-doping mechanism allows for efficient energy transfer and charge trapping, which is crucial for applications in electroluminescent devices .
Case Study 1: Photophysical Properties
A study examined the photophysical properties of poly(this compound) and its copolymers. The results indicated that the introduction of different co-monomers could tune the emission characteristics significantly. For instance, copolymers with varying percentages of dibenzothiophene showed a linear decrease in β phase emission with increasing DBT content .
Case Study 2: Chiral Aggregation
Another research focused on the chiral aggregation behavior of poly[(9,9-di-n-octylfluorenyl-2,7-diyl)-alt-biphenyl]. The study found that solvent chirality could induce mirror-symmetry-breaking effects in these polymers, resulting in enhanced circular dichroism (CD) signals. This phenomenon is attributed to non-covalent interactions that stabilize specific conformations within the polymer chains .
Data Tables
Property | Value/Observation |
---|---|
Molecular Formula | |
Molecular Weight | 302.48 g/mol |
Solubility | Soluble in organic solvents |
Intramolecular Interaction | CH/π interactions detected via NMR |
Phase Stability | Dependent on co-monomer content (DBT) |
Q & A
Basic Research Questions
Q. What are the established synthesis methods for poly(9,9-di-n-octylfluorene) (PFO) and its derivatives?
PFO derivatives are synthesized via acyclic diene metathesis (ADMET) polymerization using monomers like 2,7-divinyl-9,9-di-n-octylfluorene, yielding polymers with trans-regular backbones and terminal vinyl groups . Alternatively, Suzuki-Miyaura cross-coupling enables functionalization of dibromo-PFO precursors with boronic acid derivatives (e.g., 4-carboxymethylphenylboronic acid) for applications in optoelectronics or bioconjugation .
Q. How can the β-phase transition in PFO thin films be characterized experimentally?
The β-phase transition, an order-disorder transition (ODT), is analyzed using:
- X-ray diffraction (XRD) : Identifies crystalline packing changes (e.g., orthorhombic unit cell: a = 2.56 nm, b = 2.34 nm, c = 3.32 nm) .
- Photoluminescence (PL) spectroscopy : Reveals vibronic subbands (199 meV and 158 meV at 25 K) and Huang-Rhys coupling parameters (~0.7) .
- Temperature-dependent studies : Avrami modeling confirms one-dimensional nucleation kinetics for β-phase growth .
Q. What solvent systems optimize PFO processing for film morphology and optoelectronic performance?
Solvent properties (polarity, boiling point) critically influence polymer chain conformation. For example:
- High-boiling solvents (e.g., 1,3,5-trichlorobenzene) enable epitaxial crystallization, producing oriented crystalline domains .
- Alkyl additives (e.g., octane) in processing solutions promote β-phase formation by modifying chain packing .
Advanced Research Questions
Q. How can β-phase formation in PFO be systematically controlled for stable blue electroluminescence?
- Alkyl additive processing : Blending PFO with alkyl chains (e.g., octane) during film deposition enhances β-phase content, improving photoluminescence quantum yield (PLQY) by ~30% .
- Thermal annealing protocols : Extended low-temperature annealing (e.g., 100°C for 24 hrs) promotes conformational relaxation from the amorphous α-phase to the ordered β-phase .
Q. What methodologies detect triplet exciton dynamics in PFO-based optoelectronic devices?
- PdTPP phosphorescent sensor : Meso-tetratolylporphyrin-Pd (PdTPP) blended with PFO films enables non-perturbative detection of triplet excitons via delayed phosphorescence (decay time >100 µs) .
- Photoinduced absorption (PIA) spectroscopy : Measures triplet-triplet absorption bands at 1.4–1.6 eV, correlating with exciton dissociation efficiency .
Q. How does directional epitaxial crystallization improve PFO thin-film crystallinity?
- Crystallizable solvent templating : 1,3,5-Trichlorobenzene acts as a solvent above 63°C and a crystallographic template below, aligning PFO chains into single-crystal-like lamellae with preferred (001) orientation .
- Dark-field TEM imaging : Confirms coalescence of nanocrystalline domains into axialites during annealing (210°C, cooling rate 0.5°C/min) .
Q. What mechanisms underlie self-dopant formation in PFO for efficient electroluminescence?
- Dipping method : Immersing PFO films in acetone induces oxidative doping via ambient oxygen, forming polaronic states that enhance conductivity (up to 10⁻³ S/cm) and electroluminescence stability .
Q. How do structural variations in PFO derivatives correlate with optoelectronic properties?
- Quantitative structure-property relationships (QSPR) : Correlate alkyl side-chain length with aggregation-induced emission (AIE) behavior. For example, n-octyl groups reduce interchain quenching, increasing PLQY by 40% compared to shorter chains .
- DFT calculations : Predict HOMO/LUMO levels (e.g., -5.3 eV/-2.1 eV for PFO) to guide donor-acceptor pairing in organic solar cells .
Q. What strategies enable covalent functionalization of PFO for biosensing applications?
- Carbodiimide coupling : Activates carboxylic acid-terminated PFO derivatives (e.g., 2,7-bis(4-phenylcarboxylic acid)-PFO) with N-hydroxysuccinimide (NHS), enabling conjugation to amine-modified oligonucleotides .
- PAGE purification : Isolates monofunctionalized PFO-DNA conjugates (e.g., 20% denaturing gels) with >95% purity .
Q. How do crystalline packing defects impact charge transport in PFO-based devices?
Properties
IUPAC Name |
9,9-dioctylfluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42/c1-3-5-7-9-11-17-23-29(24-18-12-10-8-6-4-2)27-21-15-13-19-25(27)26-20-14-16-22-28(26)29/h13-16,19-22H,3-12,17-18,23-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXACYPFGPNTUNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=CC=CC=C31)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
123864-00-6 | |
Record name | Poly(9,9-dioctylfluorene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123864-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70584145 | |
Record name | 9,9-Dioctyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123863-99-0 | |
Record name | 9,9-Dioctyl-9H-fluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123863-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,9-Dioctyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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